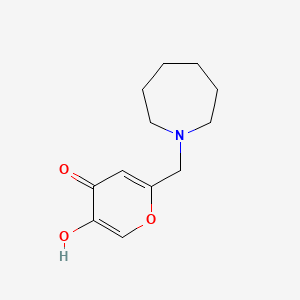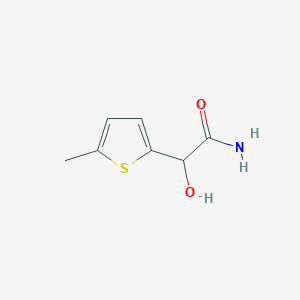
2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . This compound features a thiophene ring, which is a five-membered ring containing a sulfur atom, substituted with a methyl group and a hydroxyacetamide group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride under basic conditions to form the corresponding hydroxamic acid. This intermediate is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are sourced and reacted under controlled conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea, by binding to the active site and blocking substrate access . This inhibition can lead to reduced microbial growth and other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-2-(5-methylthiophen-2-yl)acetic acid
- 5-Methylthiophene-2-carboxamide
- 2-Acetyl-5-methylthiophene
Uniqueness
Compared to similar compounds, 2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxamic acid moiety is particularly important for its enzyme inhibitory activity, setting it apart from other thiophene derivatives .
Eigenschaften
Molekularformel |
C7H9NO2S |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
2-hydroxy-2-(5-methylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C7H9NO2S/c1-4-2-3-5(11-4)6(9)7(8)10/h2-3,6,9H,1H3,(H2,8,10) |
InChI-Schlüssel |
KWLFFYUEVWLGSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12118422.png)

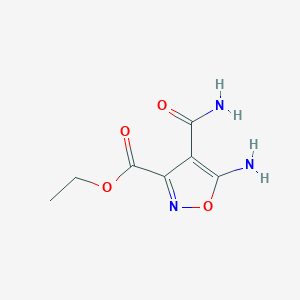
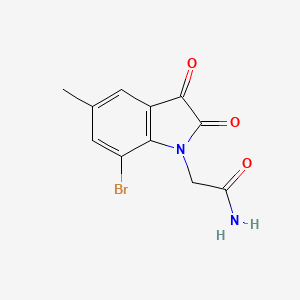
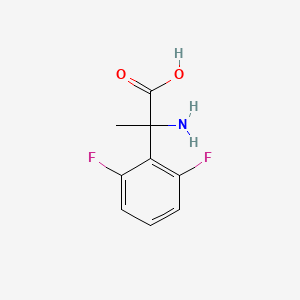

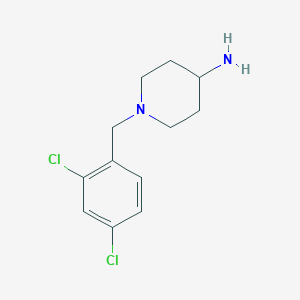
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
